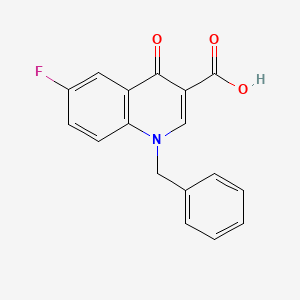![molecular formula C11H7F3N2O B6496329 2-[3-(trifluoromethyl)phenoxy]pyrazine CAS No. 2549023-02-9](/img/structure/B6496329.png)
2-[3-(trifluoromethyl)phenoxy]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Trifluoromethyl)phenoxy]pyrazine (2-TFPP) is a heterocyclic compound containing a nitrogen atom, a phenol group, and a trifluoromethyl group. It is a highly versatile compound, with a wide range of applications in scientific research, including use as a synthetic intermediate, a catalyst, and a drug.
Aplicaciones Científicas De Investigación
2-[3-(trifluoromethyl)phenoxy]pyrazine has a wide range of applications in scientific research. It is used as a synthetic intermediate in the synthesis of other compounds, as a catalyst in organic synthesis, and as a drug in the treatment of certain diseases. It has also been used in the synthesis of other heterocyclic compounds, such as pyrrolidinones, and as a reagent for the detection of various compounds, including amines and carboxylic acids.
Mecanismo De Acción
The exact mechanism of action of 2-[3-(trifluoromethyl)phenoxy]pyrazine is not fully understood, but it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are hormones that regulate inflammation and other physiological processes. By inhibiting the activity of COX-2, this compound can reduce inflammation and other physiological processes.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as to reduce the activity of certain enzymes involved in the metabolism of glucose and lipids. In addition, this compound has been found to reduce the production of certain cytokines, which are molecules involved in the regulation of the immune system. Finally, this compound has been found to have anti-cancer properties, as it has been shown to inhibit the growth of certain types of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-(trifluoromethyl)phenoxy]pyrazine has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized. Additionally, it is a highly versatile compound, with a wide range of applications in scientific research. However, this compound has some limitations for laboratory experiments. It is a relatively unstable compound, and its activity can be affected by changes in pH, temperature, and other environmental factors. Additionally, its mechanism of action is not fully understood, so its effects may not be predictable.
Direcciones Futuras
There are several potential future directions for 2-[3-(trifluoromethyl)phenoxy]pyrazine research. One potential direction is the development of more efficient synthesis methods. Additionally, further research into its mechanism of action could lead to the development of more effective drugs for the treatment of inflammation and other diseases. Finally, further research into its anti-cancer properties could lead to the development of more effective treatments for cancer.
Métodos De Síntesis
2-[3-(trifluoromethyl)phenoxy]pyrazine can be synthesized in several ways. One method involves the condensation reaction of 2-chloropyridine and 3-trifluoromethylphenol in the presence of a base such as potassium carbonate. This reaction produces a mixture of this compound and its isomer, 3-[2-(trifluoromethyl)phenoxy]pyrazine. The mixture can then be separated by column chromatography and the desired compound isolated.
Propiedades
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-2-1-3-9(6-8)17-10-7-15-4-5-16-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBZFFMLBBHSOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CN=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-{[5-(2,5-dimethylfuran-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B6496247.png)
![5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6496249.png)
![N-{5-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,3-benzothiazole-2-carboxamide](/img/structure/B6496250.png)
![N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B6496252.png)
![N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B6496254.png)
![5-cyclopropyl-N-(5-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6496268.png)

![2-[4-(propane-2-sulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6496287.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine](/img/structure/B6496298.png)
![3-cyclopentyl-N-[(furan-2-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6496306.png)

![N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6496309.png)
![3-[(2-methylphenoxy)methyl]pyridine](/img/structure/B6496323.png)
![3-bromo-N'-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide](/img/structure/B6496328.png)